Virescenol A

RNase L activation Antiviral research Enzyme modulation

Researchers studying the 2-5A/RNase L antiviral pathway often face a lack of selective chemical probes. Virescenol A directly addresses this gap as a specific and potent RNase L activator with an IC50 of 2.30 nM, a property absent in its close analog Virescenol B. For procurement, this guarantees a unique, validated tool for mechanistic studies. - Enables specific 2-5A/RNase L pathway investigation without confounding off-target effects. - Essential starting material for synthesizing virescenoside glycosides; its unique 2α,3β,19-triol pattern is a non-negotiable scaffold. - Guaranteed high purity and reliable global supply for reproducible research results.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 22343-46-0
Cat. No. B15191681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVirescenol A
CAS22343-46-0
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC1(CCC2C(=CCC3C2(CC(C(C3(C)CO)O)O)C)C1)C=C
InChIInChI=1S/C20H32O3/c1-5-18(2)9-8-14-13(10-18)6-7-16-19(14,3)11-15(22)17(23)20(16,4)12-21/h5-6,14-17,21-23H,1,7-12H2,2-4H3/t14-,15+,16+,17-,18-,19+,20+/m0/s1
InChIKeyMFRPASSMPOECIY-AKIVOZEDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Virescenol A: Baseline Overview for Procurement and Research


Virescenol A, a pimarane-type diterpenoid with the molecular formula C20H32O3, is a fungal secondary metabolite first isolated from *Oospora virescens* (Link) Wallr. [1]. Its structure was determined as isopimara-7,15-diene-2α,3β,19-triol [2]. The compound serves as an aglycone for a series of glycosides, the virescenosides, and has been reported to exhibit a range of biological activities, including antimicrobial properties and the ability to activate RNase L [3]. As a member of the isopimarane diterpenoid class, it is a subject of interest for its complex natural product framework and potential therapeutic applications [4].

Why Generic Substitution Fails for Virescenol A


Simple substitution of Virescenol A with another diterpenoid, even a closely related one like Virescenol B, is not scientifically sound due to critical structural differences that drive distinct functional outcomes. Virescenol A possesses a unique 2α,3β,19-triol pattern on its isopimarane skeleton, while Virescenol B, which has the molecular formula C20H32O2, lacks the 2α-hydroxyl group [1][2]. This seemingly minor structural variation can profoundly impact molecular interactions, as seen in the compound's specific and potent activation of RNase L (IC50 of 2.30 nM) [3]. The presence of the extra hydroxyl group in Virescenol A also influences its hydrogen bonding potential and overall polarity, which are key determinants for binding affinity, solubility, and the ability to serve as a specific glycosylation substrate [4]. Therefore, a generic selection based solely on the diterpenoid class is insufficient; the specific stereochemistry and substitution pattern of Virescenol A are essential for reproducing reported biological activities.

Quantitative Evidence Guide for Differentiated Selection


Potent RNase L Activation vs. Class-Level Inference

Virescenol A demonstrates a high-potency, target-specific interaction by activating the 2-5A-dependent ribonuclease (RNase L) with an IC50 of 2.30 nM in a cell-free assay [1]. This represents a distinct and quantifiable functional activity not reported for its closest structural analog, Virescenol B. While a class-level inference for isopimarane diterpenoids may suggest broad antimicrobial activity [2], Virescenol A's potent and specific activation of RNase L at nanomolar concentrations provides a unique and verifiable differentiation point for research programs focused on antiviral mechanisms or the RNase L pathway.

RNase L activation Antiviral research Enzyme modulation

Specificity as Aglycone for Virescenoside Glycosylation

Virescenol A is the sole aglycone for the virescenoside A, B, and C glycosides, which are β-D-altropyranosides [1]. Its close analog, Virescenol B, which lacks the 2α-hydroxyl group, is the aglycone for a different set of glycosides [2]. This is not a class-level phenomenon; the specific hydroxylation pattern of Virescenol A is a structural prerequisite for the enzymatic attachment of the β-D-altropyranosyl moiety. While the broader class of isopimarane diterpenoids can be glycosylated, the specific altropyranosides are exclusively derived from Virescenol A. This makes Virescenol A an essential, non-substitutable starting material for the semi-synthesis or biosynthesis of virescenoside A, B, and C.

Glycobiology Natural product chemistry Biosynthesis

Higher Hydrogen Bond Donor Capacity vs. Virescenol B

A key physicochemical differentiator between Virescenol A and its closest analog, Virescenol B, is the number of hydrogen bond donors. Virescenol A, with its three hydroxyl groups, has a computed hydrogen bond donor count of 3, while Virescenol B, possessing only two hydroxyls, has a count of 2 [1][2]. This difference directly impacts the molecule's polarity, aqueous solubility, and capacity for intermolecular interactions. While a class-level inference suggests that many diterpenoids have poor water solubility, Virescenol A's extra hydroxyl group offers a quantifiable advantage for applications requiring aqueous compatibility, such as in vitro assays or formulation development.

Solubility Formulation Drug design

High-Value Research and Industrial Application Scenarios


RNase L Pathway and Antiviral Mechanism Studies

Virescenol A is an ideal chemical probe for investigating the 2-5A/RNase L pathway, a key innate immune response against viral infections [1]. Its potent activation of RNase L (IC50 = 2.30 nM) in cell-free extracts provides a specific, well-defined tool for dissecting this pathway. In contrast, its close analog Virescenol B and other diterpenoids lack this reported activity, making Virescenol A the compound of choice for researchers aiming to study RNase L-dependent antiviral mechanisms or screen for novel activators of this pathway [2]. The specificity of this interaction mitigates the risk of off-target effects that could confound results, a common issue with less selective natural products.

Precursor for Semi-Synthesis of Virescenosides

For the production of virescenoside A, B, or C, whether via semi-synthesis or as a biosynthetic intermediate, Virescenol A is a non-negotiable starting material [1]. These β-D-altropyranosides are unique metabolites of specific fungi and cannot be produced using the structurally similar Virescenol B as an aglycone [2]. This scenario is directly supported by the evidence of its unique glycosylation specificity. Procuring Virescenol A is therefore essential for any chemical or biological program focused on accessing the virescenoside class of compounds, which may have their own distinct and valuable bioactivities.

SAR Studies of Diterpenoid Hydroxylation Patterns

Virescenol A's 2α,3β,19-triol pattern serves as a key scaffold for understanding the impact of hydroxylation on the bioactivity and physicochemical properties of pimarane-type diterpenoids [1]. A direct comparison with Virescenol B, which is the 2-deoxy analog, allows for a clean SAR study to determine the functional contribution of the 2α-hydroxyl group to RNase L activation, hydrogen bonding capacity, and overall polarity [2][3]. This scenario is directly derived from the structural and functional evidence. Procuring both compounds enables researchers to design experiments that can isolate and quantify the role of this single structural feature, providing insights for future drug design and lead optimization efforts.

Natural Product Derivatization and Analog Synthesis

Virescenol A's three hydroxyl groups provide multiple reactive handles for selective derivatization, offering a versatile platform for generating a library of novel semi-synthetic analogs [1]. This is in contrast to Virescenol B, which has only two such sites. The ability to perform regioselective modifications on the 2α, 3β, or 19 positions allows chemists to explore a wider chemical space and potentially improve upon the compound's already potent RNase L activation or introduce new functionalities [2]. This makes Virescenol A a more valuable and versatile building block for medicinal chemistry programs than its less functionalized analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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